molecular formula C6H11NO3S B2806259 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one CAS No. 2260932-00-9

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one

Cat. No.: B2806259
CAS No.: 2260932-00-9
M. Wt: 177.22
InChI Key: FZODRUJTXQEUOC-UHFFFAOYSA-N
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Description

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an imino group, a dioxane ring, and a thiaspiro ring system. The compound’s molecular formula is C6H11NO3S, and it has a molecular weight of 177.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxane derivative with a thioamide in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

Scientific Research Applications

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the dioxane and thiaspiro rings provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione: Similar spirocyclic structure but with different functional groups.

    7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one: Similar structure but lacks the oxide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

7-imino-1,4-dioxa-7λ6-thiaspiro[4.4]nonane 7-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8)4-1-6(5-11)9-2-3-10-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZODRUJTXQEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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